N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine
Overview
Description
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Synthesis and Structural Analysis
- Dotsenko et al. (2021) reported the conversion of 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles into tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine derivatives, showcasing the synthetic capabilities involving structures related to the compound (Dotsenko et al., 2021).
Crystallography and Molecular Structure
- Okmanov et al. (2023) explored the crystal structures of N-arylsulfonyl derivatives of cytisine, providing insights into the molecular arrangement and weak hydrogen bonding in structures similar to the compound of interest (Okmanov et al., 2023).
Multicomponent Reactions and Molecular Construction
- Cao et al. (2019) described a multicomponent reaction involving l-proline, isatins, and methyl propiolates to form unique polyheterocyclic compounds. This study illustrates the complex reactions and molecular construction relevant to compounds like N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine (Cao et al., 2019).
Potential Antiviral Applications
- Fedorova et al. (2019) synthesized novel derivatives of quinolizidine alkaloid (−)-cytisine and evaluated their antiviral activity against influenza and parainfluenza viruses, demonstrating the potential medicinal applications of compounds structurally related to the query compound (Fedorova et al., 2019).
Cytotoxicity Studies
- Tsypysheva et al. (2018) investigated the cytotoxic properties of conjugates of the quinolizidine alkaloids (–)-cytisine and thermopsin with 1,3-Dimethyl-5-Formyluracil, highlighting the potential of compounds like this compound in cytotoxicity studies (Tsypysheva et al., 2018).
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-3-11(2)16(17(23)24)19-18(25)20-8-12-7-13(10-20)14-5-4-6-15(22)21(14)9-12/h4-6,11-13,16H,3,7-10H2,1-2H3,(H,19,25)(H,23,24)/t11-,12-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLMKYZCTVUCU-QCQGSNGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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